5-(BenZyloxy)pentylZinc bromide

Description

5-(Benzyloxy)pentylzinc bromide is an organozinc reagent featuring a benzyl ether-protected pentyl chain. Such reagents are pivotal in modern organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they transfer alkyl groups to electrophilic partners. The benzyloxy group enhances stability by protecting the alcohol functionality during synthesis, enabling compatibility with reactive metal surfaces and polar solvents. This compound is typically synthesized via transmetallation or direct insertion of zinc metal into a pre-functionalized alkyl halide precursor, such as 5-(benzyloxy)pentyl bromide, under inert conditions .

Properties

Molecular Formula |

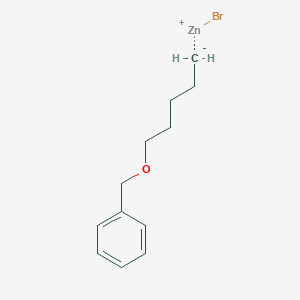

C12H17BrOZn |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

bromozinc(1+);pentoxymethylbenzene |

InChI |

InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |

InChI Key |

VLRXIKBYBRARCQ-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCCOCC1=CC=CC=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Benzyloxy)pentylzinc bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

5-(Benzyloxy)pentyl bromide+Zn→5-(Benzyloxy)pentylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)pentylzinc bromide undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can participate in reduction reactions to form alkanes or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, replacing the zinc bromide moiety with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products:

Oxidation: Alcohols, ketones.

Reduction: Alkanes.

Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)pentylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of biaryl compounds.

Biology and Medicine: In biological research, this compound is used to synthesize complex molecules that can act as intermediates in the development of pharmaceuticals. It is also used in the study of enzyme mechanisms and the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is a valuable reagent for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This reactivity is facilitated by the presence of the benzyloxy group, which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents with structural or functional similarities to 5-(benzyloxy)pentylzinc bromide include pentylzinc bromide, 5-methoxypentylzinc bromide, and 5-(tert-butyldimethylsilyloxy)pentylzinc bromide. Below is a comparative analysis based on reactivity, stability, and synthetic utility:

Table 1: Comparative Properties of Organozinc Reagents

Key Findings:

Reactivity :

- The benzyloxy group in this compound slightly reduces reactivity compared to unsubstituted pentylzinc bromide due to steric and electronic effects. However, it outperforms 5-methoxypentylzinc bromide, which is prone to proto-demetalation in protic media .

- The tert-butyldimethylsilyl (TBDMS) analog shows comparable reactivity but requires harsher deprotection conditions (e.g., fluoride ions).

Stability :

- Benzyl ether protection confers superior thermal stability compared to methoxy analogs, which degrade at elevated temperatures. This aligns with methodologies in , where benzyl bromide derivatives are used to stabilize pyridazine intermediates under basic conditions .

Synthetic Flexibility: The benzyloxy group allows post-coupling deprotection via hydrogenolysis, a milder process than the acidic conditions needed for methoxy groups or fluoride-based desilylation.

Limitations in Current Evidence:

While details benzyloxy group installation in pyridazine sulfonamides, direct data on this compound’s synthesis or applications are absent. The comparative analysis above extrapolates trends from analogous organozinc chemistry and benzyl ether stabilization principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.